Perillic acid

Übersicht

Beschreibung

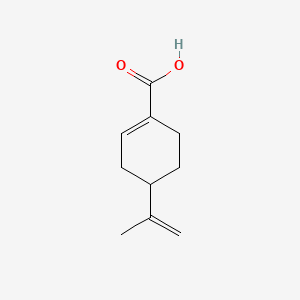

Perillic acid is an alpha,beta-unsaturated monocarboxylic acid and a cyclohexenecarboxylic acid. It has a role as an antineoplastic agent, a human metabolite and a mouse metabolite. It is a conjugate acid of a perillate.

This compound is a natural product found in Perilla frutescens and Homo sapiens with data available.

Biologische Aktivität

Perillic acid (PA), a monoterpene derived from d-limonene, has garnered significant attention in recent years for its diverse biological activities, particularly in the context of cancer treatment and prevention. This article delves into the pharmacological effects, mechanisms of action, and potential therapeutic applications of this compound, supported by relevant studies and data.

This compound is a colorless, viscous liquid with a molecular formula of C_10H_16O_2. It is primarily obtained through the oxidation of limonene, a compound abundant in citrus fruits. The bioconversion process often employs microbial systems, such as the yeast Yarrowia lipolytica, which can efficiently transform limonene into this compound, enhancing its yield and concentration for research and therapeutic use .

This compound exhibits several mechanisms that contribute to its biological activity:

- Inhibition of Protein Prenylation : PA inhibits protein prenylation, a post-translational modification crucial for the function of many oncogenes. This mechanism is pivotal in its anticancer effects .

- Induction of Apoptosis : Studies have shown that this compound can induce apoptosis in various cancer cell lines by activating pro-apoptotic proteins such as Bax and caspase-3 .

- Cell Cycle Arrest : PA has been observed to cause cell cycle arrest at the G1 phase, thereby inhibiting cancer cell proliferation .

Anticancer Activity

Numerous studies have documented the anticancer properties of this compound across different types of cancer:

- In Vitro Studies : Research indicates that this compound demonstrates significant cytotoxic effects against various cancer cell lines, including non-small cell lung cancer (NSCLC) and glioblastoma. For instance, this compound was found to enhance the efficacy of cisplatin and radiation therapy when used in combination treatments .

- In Vivo Studies : A notable study involving mice showed that derivatives of this compound exhibited remarkable tumor growth inhibition without substantial toxicity to normal tissues .

Table 1: Summary of Anticancer Studies Involving this compound

Clinical Applications

This compound is currently being investigated for its potential therapeutic applications in oncology. One prominent example is the clinical trial involving NEO100, an intranasal formulation of perillyl alcohol that metabolizes into this compound upon administration. This trial aims to evaluate its efficacy against glioblastoma, with preliminary results indicating successful delivery to brain tumor tissues .

Safety and Toxicology

The safety profile of this compound has been assessed in various studies. It has been reported to have low toxicity levels in animal models, making it a promising candidate for further clinical development. However, comprehensive toxicological evaluations are necessary to establish safe dosing regimens for human applications.

Wissenschaftliche Forschungsanwendungen

Anticancer Properties

Perillic acid has been extensively studied for its anticancer effects. It is believed to exert its activity primarily through the inhibition of protein prenylation, a process crucial for the function of several oncogenic proteins.

- Mechanism of Action : this compound interferes with the post-translational modification of proteins, leading to reduced cell proliferation and increased apoptosis in cancer cells. Studies have shown that this compound can inhibit the growth of various cancer cell lines, including HepG2 (liver cancer) and U251 (glioblastoma) cells .

- Clinical Studies : In clinical settings, this compound has been administered in lemonade form to evaluate its bioavailability and pharmacokinetics. One study found that after consuming Mediterranean-style lemonade rich in d-limonene, plasma levels of this compound peaked at about one hour post-consumption, indicating effective absorption and a terminal elimination half-life ranging from 0.82 to 1.84 hours .

Pharmacokinetics

The pharmacokinetic profile of this compound has been characterized in human studies:

- Bioavailability : Research indicates that this compound is bioavailable following oral consumption of citrus products high in d-limonene. The maximum plasma concentration achieved was between 2.08 to 13.98 µM after ingestion .

- Metabolism : this compound is rapidly metabolized, with studies showing significant variation in plasma concentrations over time. The area under the plasma concentration-time curve ranged from 5.07 to 32.59 µM·h, indicating variable systemic exposure among individuals .

Other Therapeutic Applications

Beyond its anticancer properties, this compound has potential applications in other therapeutic areas:

- Neurological Effects : Recent studies have suggested that this compound may influence serotonin metabolism by stimulating serotonin synthesis and inhibiting its degradation . This property could have implications for mood disorders and other neurological conditions.

- Agricultural Uses : this compound's antimicrobial properties make it a candidate for use in agriculture as a natural pesticide or fungicide. Its ability to inhibit the growth of certain pathogens could enhance crop protection strategies.

Case Studies

Several case studies illustrate the effectiveness of this compound in various applications:

- Antitumor Activity : A study involving modified derivatives of this compound demonstrated enhanced anti-proliferative effects against cancer cell lines compared to the parent compound . This suggests that structural modifications can optimize its therapeutic potential.

- Bioconversion Processes : Research has explored bioconversion methods using microorganisms such as Yarrowia lipolytica to produce this compound from limonene-rich substrates like orange essential oil. Optimized conditions led to significant yields of this compound, showcasing its potential for industrial applications .

Summary Table of Applications

| Application Area | Description | Key Findings |

|---|---|---|

| Anticancer | Inhibits protein prenylation; induces apoptosis | Effective against liver and brain cancer cells |

| Pharmacokinetics | Bioavailability after oral consumption; rapid metabolism | Peak plasma concentration within 1 hour |

| Neurological Effects | Influences serotonin metabolism | Potential implications for mood disorders |

| Agricultural Uses | Antimicrobial properties; potential as a natural pesticide | Inhibits growth of certain pathogens |

Eigenschaften

IUPAC Name |

4-prop-1-en-2-ylcyclohexene-1-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14O2/c1-7(2)8-3-5-9(6-4-8)10(11)12/h5,8H,1,3-4,6H2,2H3,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CDSMSBUVCWHORP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=C)C1CCC(=CC1)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60864105 | |

| Record name | 4-(Prop-1-en-2-yl)cyclohex-1-ene-1-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60864105 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

166.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Perillic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0004586 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

7694-45-3 | |

| Record name | Perillic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=7694-45-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Perillic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007694453 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-(Prop-1-en-2-yl)cyclohex-1-ene-1-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60864105 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-isopropenylcyclohex-1-enecarboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.028.827 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | PERILLIC ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/PKS69DU4ZQ | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Perillic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0004586 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

60 °C | |

| Record name | Perillic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0004586 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.